Atracurium besylate, chemically known as 2-(2-Carboxyethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium benzenesulfonate, is a nondepolarizing skeletal muscle relaxant used primarily in anesthesia. It is classified as an intermediate-duration neuromuscular blocking agent and has a molecular weight of approximately 1243.49 g/mol, with the molecular formula C65H82N2O18S2 . Atracurium besylate is notable for its unique mechanism of action and its breakdown process, which makes it suitable for patients with certain medical conditions.
Atracurium besylate is derived from natural alkaloids and is synthesized through various chemical processes involving tetrahydropapaverine and other reagents. It belongs to the class of benzylisoquinolinium compounds and is closely related to other neuromuscular blockers such as d-tubocurarine. Its classification as a neuromuscular blocking agent allows it to be utilized in surgical settings for muscle relaxation during procedures such as intubation and cesarean sections .
The synthesis of atracurium besylate involves several key steps:
A notable patent describes a method that combines atracurium intermediates with methyl benzenesulfonate and an insoluble base in a solvent like acetonitrile. This method aims to enhance purity and reduce impurities in the final product .
Atracurium besylate possesses a complex molecular structure characterized by multiple stereochemical configurations. The structural formula can be represented as follows:
The molecule features four stereogenic centers, resulting in ten possible stereoisomers due to its symmetry . The predominant isomer has a methyl group attached to the quaternary nitrogen projecting opposite to the adjacent substituted-benzyl moiety, existing in a ratio of approximately 3:1.
Atracurium besylate undergoes hydrolysis via Hofmann elimination at physiological pH (7.4) and temperature (37°C), which is crucial for its pharmacological action. This reaction leads to the breakdown of the compound into inactive metabolites, allowing for rapid recovery from neuromuscular blockade after surgical procedures . The compound's stability under various conditions also contributes to its effectiveness as a muscle relaxant.
Atracurium besylate acts by blocking the transmission of nerve impulses at the neuromuscular junction. It competes with acetylcholine for binding at nicotinic receptors on the motor end plate, leading to muscle relaxation. The onset of action typically occurs within 2-3 minutes following intravenous administration, with a duration of approximately 30-60 minutes depending on dosage and individual patient factors .
The unique aspect of atracurium's mechanism is its dual pathway for degradation: spontaneous breakdown through Hofmann elimination and enzymatic hydrolysis by plasma esterases. This duality allows it to be safely used in patients with compromised renal or hepatic function .
Atracurium besylate is primarily used in clinical settings as a neuromuscular blocking agent during anesthesia. Its applications include:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1